2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Description
2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a phenoxy-substituted ethanone core linked to a 4-phenylpiperazine moiety. The 3,5-dimethylphenoxy group contributes steric bulk and lipophilicity, while the phenylpiperazine segment is a common pharmacophore in medicinal chemistry, often associated with receptor binding (e.g., serotonin or dopamine receptors).
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-12-17(2)14-19(13-16)24-15-20(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h3-7,12-14H,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPYYILSSNAAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972297 | |
| Record name | 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-88-7 | |
| Record name | 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxyethanone Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 3,5-dimethylphenoxyethanone.
Nucleophilic Substitution: The phenoxyethanone intermediate is then subjected to nucleophilic substitution with 4-phenylpiperazine. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s phenoxy group provides lipophilicity, favoring blood-brain barrier penetration. In contrast, the nitropyrazole analog (C₁₇H₂₁N₅O₃) has higher polarity due to the nitro group, which may reduce CNS bioavailability but improve aqueous solubility . Sulfonyl groups (e.g., in C₂₀H₂₄FN₃O₄S) increase polarity and metabolic stability, as seen in protease inhibitors .
Molecular Weight Trends :
- The target compound (323.4 g/mol) falls within the ideal range for oral bioavailability (200–500 g/mol). Higher molecular weight analogs (e.g., 529.5 g/mol in ) may face challenges in pharmacokinetics.
Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution (e.g., α-halogenated ketones reacting with amines or thiols) . The target compound likely follows a similar route, substituting phenoxide for triazole or pyrazole nucleophiles.
Pharmacological Implications
- Piperazine Derivatives : The 4-phenylpiperazine moiety is prevalent in antipsychotics (e.g., aripiprazole) and serotonin receptor modulators. Substitutions on the piperazine ring (e.g., fluorophenyl in or sulfonylphenyl in ) influence receptor selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
